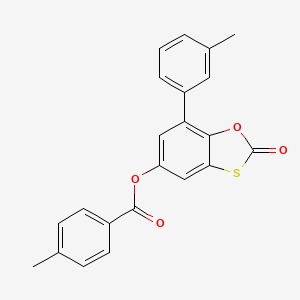![molecular formula C16H20FN3O3 B14994984 3-(2-fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]-4,5-dihydro-1,2-oxazole-5-carboxamide](/img/structure/B14994984.png)
3-(2-fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]-4,5-dihydro-1,2-oxazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]-4,5-dihydro-1,2-oxazole-5-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of the fluorophenyl group and the morpholine moiety in its structure suggests that it may exhibit unique biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]-4,5-dihydro-1,2-oxazole-5-carboxamide typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorophenyl group: This step may involve the use of a fluorinated benzene derivative, which can be coupled to the oxazole ring using palladium-catalyzed cross-coupling reactions.
Attachment of the morpholine moiety: This can be done through nucleophilic substitution reactions, where the morpholine ring is introduced to the ethyl chain attached to the oxazole ring.
Formation of the carboxamide group: This step involves the conversion of a carboxylic acid derivative to the corresponding amide using reagents such as carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the oxazole ring, potentially leading to the formation of dihydro-oxazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: N-oxide derivatives of the morpholine moiety.
Reduction: Dihydro-oxazole derivatives.
Substitution: Various substituted fluorophenyl derivatives.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It has potential as a lead compound in the development of new pharmaceuticals, particularly for targeting specific receptors or enzymes.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 3-(2-fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]-4,5-dihydro-1,2-oxazole-5-carboxamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the morpholine moiety may facilitate hydrogen bonding with target molecules. The oxazole ring may contribute to the overall stability and bioavailability of the compound.
相似化合物的比较
Similar Compounds
- 3-(2-fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]-4,5-dihydro-1,2-oxazole-5-carboxamide
- 4-(3-fluorophenyl)-2-(2-morpholin-4-ylethyl)-5-phenylpyridazin-3-one
- 3-(®-4-((®-6-(2-bromo-4-fluorophenyl)-5-(ethoxycarbonyl)-2-(thiazol-2-yl)-3,6-dihydropyrimidin-4-yl)methyl)morpholin-2-yl)propanoic acid
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity. The presence of the oxazole ring, fluorophenyl group, and morpholine moiety in a single molecule is relatively uncommon, making it a valuable compound for further research and development.
属性
分子式 |
C16H20FN3O3 |
|---|---|
分子量 |
321.35 g/mol |
IUPAC 名称 |
3-(2-fluorophenyl)-N-(2-morpholin-4-ylethyl)-4,5-dihydro-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C16H20FN3O3/c17-13-4-2-1-3-12(13)14-11-15(23-19-14)16(21)18-5-6-20-7-9-22-10-8-20/h1-4,15H,5-11H2,(H,18,21) |
InChI 键 |
RMPUUQZWZSNGFJ-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CCNC(=O)C2CC(=NO2)C3=CC=CC=C3F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,4-dimethylphenyl)-2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B14994906.png)
![4-oxo-N-[4-(trifluoromethyl)phenyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B14994910.png)
![7-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B14994914.png)
![5-(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(propan-2-yl)pentanamide](/img/structure/B14994919.png)

![8-(4-ethoxyphenyl)-3-[4-(2-hydroxyethyl)phenyl]-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B14994928.png)
![N-{3-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]propyl}furan-2-carboxamide](/img/structure/B14994931.png)
![4-(4-butoxy-3-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14994949.png)

![3-Phenyl-5-(piperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B14994953.png)
![3-(3-methoxyphenyl)-6-(4-methylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B14994965.png)
![2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]propanamide](/img/structure/B14994967.png)
![N-[2-(trifluoromethyl)phenyl]-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide](/img/structure/B14994971.png)
![N-{3-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide](/img/structure/B14994979.png)
